molecular formula C16H23NO2 B7852759 N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide

N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide

Cat. No. B7852759
M. Wt: 261.36 g/mol
InChI Key: OOWVNZDVLTXKEO-UHFFFAOYSA-N
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Patent
US06608203B2

Procedure details

A mixture of 3-methoxyphenethylamine (1.000 g, 6.61 mmol), cyclohexanecarboxylic acid (0.847 g, 6.61 mmol), 1-hydroxybenzotriazole hydrate (1.340 g, 9.92 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.330 g, 6.94 mmol) in anhydrous CH2Cl2 (20 ml) was stirred at 0° C. under N2 for 1 hr, then warmed to rt and stirred at rt for 18 hr. The reaction mixture was washed sequentially with 1M NaOH (10 ml), 1M HCl (10 ml), and H2O (10 ml), then dried over MgSO4 and concentrated in vacuo to give 1.301 g of off-white solid. Purification by flash chromatography, eluting with hexane:EtOAc (6:4) gave 1.107 g (64% yield) of white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.847 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].[CH:12]1([C:18](O)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][NH:8][C:18]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:19])[CH:9]=[CH:10][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1
Name
Quantity
0.847 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
1.34 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.33 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. under N2 for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirred at rt for 18 hr
Duration
18 h
WASH
Type
WASH
Details
The reaction mixture was washed sequentially with 1M NaOH (10 ml), 1M HCl (10 ml), and H2O (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCNC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.301 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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